![molecular formula C22H17BrN4O B3007221 N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide CAS No. 361160-51-2](/img/structure/B3007221.png)
N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide” is a quinazoline derivative . Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities .
Synthesis Analysis
Quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for “this compound” is not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
- A number of 6-bromoquinazolinone derivatives, including compounds related to N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide, have been synthesized for their notable pharmacological activities. These compounds exhibit anti-inflammatory, analgesic, and anti-bacterial properties, making them of significant interest in medical research (Rajveer et al., 2010).
Analgesic and Anti-Inflammatory Activities
- Derivatives of quinazolinone, such as this compound, have been tested and shown significant analgesic and anti-inflammatory activities. Some of these compounds have shown comparable efficacy to standard drugs like pentazocine and aspirin (Gopa et al., 2001).
Antimicrobial Activities
- Quinazolinone derivatives have been evaluated for their antimicrobial activities. Studies show that certain compounds in this class have good antibacterial activity against strains like S. aureus and E. coli (Patel & Shaikh, 2011).
Design and Synthesis for Enhanced Efficacy
- The design and synthesis of novel quinazolinone derivatives aim at improving their analgesic and anti-inflammatory properties. Some of these compounds have been found to be more potent than standard drugs like diclofenac sodium, with the added advantage of having only mild ulcerogenic potential (Alagarsamy et al., 2015).
Antimalarial Activity
- Related compounds have been synthesized and tested for antimalarial potency, showing promising results against strains like Plasmodium berghei in mice and even activity in primate models. This points to potential applications in treating malaria (Werbel et al., 1986).
Wirkmechanismus
Target of Action
Quinazoline derivatives, which this compound is a part of, have been found to exhibit a wide range of biopharmaceutical activities . These activities suggest that the compound may interact with multiple targets, including those involved in cancer, inflammation, bacterial infections, and more .
Mode of Action
Quinazoline derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some quinazoline derivatives have been found to inhibit the growth of cancer cells . The exact mechanism of interaction would depend on the specific structure of the derivative and the nature of its target.
Biochemical Pathways
Given the broad range of biological activities exhibited by quinazoline derivatives , it can be inferred that this compound may affect multiple biochemical pathways. These could include pathways related to cell growth and proliferation, inflammation, and bacterial metabolism, among others .
Result of Action
Given the broad range of biological activities exhibited by quinazoline derivatives , it can be inferred that this compound may have various effects at the molecular and cellular level. These could include inhibiting cell growth, reducing inflammation, and killing bacteria, among others .
Eigenschaften
IUPAC Name |
N-[4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O/c1-14(28)24-17-8-10-18(11-9-17)25-22-26-20-12-7-16(23)13-19(20)21(27-22)15-5-3-2-4-6-15/h2-13H,1H3,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRDRASZUBQEPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.